molecular formula C14H24N2O4 B8098607 Tert-Butyl 10-Oxo-8-Oxa-3,11-Diazaspiro[5.6]Dodecane-3-Carboxylate

Tert-Butyl 10-Oxo-8-Oxa-3,11-Diazaspiro[5.6]Dodecane-3-Carboxylate

Cat. No.: B8098607
M. Wt: 284.35 g/mol
InChI Key: DAHWJBFPPMIRFB-UHFFFAOYSA-N
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Description

Tert-Butyl 10-Oxo-8-Oxa-3,11-Diazaspiro[56]Dodecane-3-Carboxylate is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-Butyl 10-Oxo-8-Oxa-3,11-Diazaspiro[5.6]Dodecane-3-Carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions, often requiring the use of strong bases or acids to facilitate ring closure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques, such as chromatography, are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.

Major Products Formed: The reactions can yield a range of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate in the synthesis of more complex molecules

Biology: In biological research, Tert-Butyl 10-Oxo-8-Oxa-3,11-Diazaspiro[5.6]Dodecane-3-Carboxylate may be used as a building block for the development of new drugs or bioactive compounds. Its ability to interact with biological targets makes it a valuable tool in drug discovery.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its structural complexity and reactivity make it suitable for the synthesis of therapeutic agents targeting various diseases.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its chemical properties may enhance the performance and durability of these materials.

Mechanism of Action

The mechanism by which Tert-Butyl 10-Oxo-8-Oxa-3,11-Diazaspiro[5.6]Dodecane-3-Carboxylate exerts its effects depends on its specific application. For instance, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely, depending on the biological system and the desired outcome.

Comparison with Similar Compounds

  • Tert-Butyl 2-Oxo-1,3-Diazaspiro[4.5]Decane-2-Carboxylate

  • Tert-Butyl 4-Oxo-3,10-Diazaspiro[5.5]Undecane-4-Carboxylate

  • Tert-Butyl 5-Oxo-3,11-Diazaspiro[5.5]Undecane-5-Carboxylate

Uniqueness: Tert-Butyl 10-Oxo-8-Oxa-3,11-Diazaspiro[5.6]Dodecane-3-Carboxylate stands out due to its specific structural features, such as the presence of both oxygen and nitrogen atoms within the spirocyclic framework. This unique structure imparts distinct chemical properties that differentiate it from other similar compounds.

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Properties

IUPAC Name

tert-butyl 10-oxo-8-oxa-3,11-diazaspiro[5.6]dodecane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O4/c1-13(2,3)20-12(18)16-6-4-14(5-7-16)9-15-11(17)8-19-10-14/h4-10H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAHWJBFPPMIRFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CNC(=O)COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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